molecular formula C9H16N2O3 B15308650 Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

Cat. No.: B15308650
M. Wt: 200.23 g/mol
InChI Key: VUJUIGXMMSOIBL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate is a heterocyclic compound with a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of ethyl acrylate with 3-amino-2-oxopyrrolidine under controlled conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate

InChI

InChI=1S/C9H16N2O3/c1-2-14-8(12)4-6-11-5-3-7(10)9(11)13/h7H,2-6,10H2,1H3

InChI Key

VUJUIGXMMSOIBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCC(C1=O)N

Origin of Product

United States

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